4-Methyl-5-nitrobenzene-1,2-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

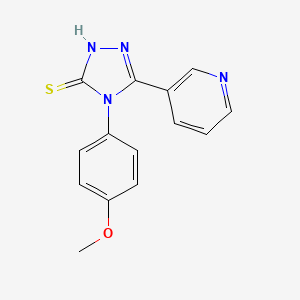

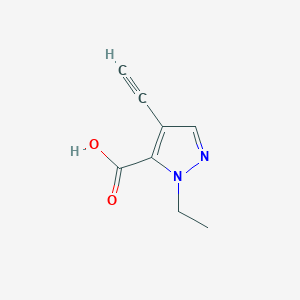

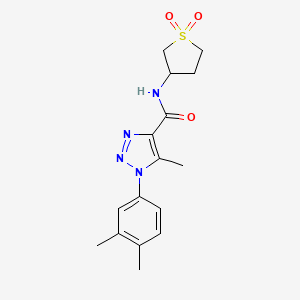

4-Methyl-5-nitrobenzene-1,2-diamine, also known by its CAS Number 65958-37-4, is a chemical compound with the molecular weight of 167.17 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

Synthesis Analysis

The synthesis of this compound involves the reaction of 5-Methyl-2,4-dinitro-aniline with sodium sulfide in ethanol at temperatures between 20 - 100℃, under an inert atmosphere . The reaction mixture is stirred for 2 hours, then poured into water and extracted with ethyl acetate .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C7H9N3O2 . The InChI Code for this compound is 1S/C7H9N3O2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,8-9H2,1H3 .Physical and Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 167.17 . It has a high GI absorption, is not a BBB permeant, and is not a substrate for P-gp . Its Log Kp (skin permeation) is -6.79 cm/s . It is very soluble, with a solubility of 3.72 mg/ml or 0.0222 mol/l .Applications De Recherche Scientifique

Hydrogen Bonding and Structural Analysis

4-Methyl-5-nitrobenzene-1,2-diamine has been analyzed for its hydrogen bonding and structural properties. Studies have revealed interesting aspects of its hydrogen-bonded structures, contributing to a deeper understanding of molecular interactions and geometries. For instance, Geiger and Parsons (2014) examined the hydrogen-bonded structures of this compound and its hydrohalide salts, highlighting the pleated-sheet hydrogen-bonded two-dimensional structure and three-dimensional extended structure formed by these compounds (Geiger & Parsons, 2014).

Synthesis and Chemical Reactions

The synthesis and chemical reactions involving this compound are key areas of research. Ibata, Zou, and Demura (1995) explored the SNAr reaction of tetrachloronitrobenzene with diamines, highlighting the formation of cyclization products under high pressure (Ibata, Zou, & Demura, 1995).

Polymer Synthesis and Properties

In the field of polymer science, this compound is a precursor in the synthesis of various polyimides. Researchers like Morikawa, Miyata, and Nishimura (2012) synthesized polyimides using derivatives of this diamine, examining their structural and thermal properties (Morikawa, Miyata, & Nishimura, 2012).

NMR Studies

NMR studies, such as those by Bella et al. (2013), have been conducted on nitrobenzene-1,2-diamines, including this compound, to understand their chemical shifts and bonding properties (Bella et al., 2013).

Photochemical Reactions

The photochemical reactions involving this compound have been a subject of study, providing insights into the behavior of these compounds under light exposure. Norambuena et al. (2004) investigated the photoreduction of substituted nitrobenzenes by amines, which is relevant to understanding the photochemical behavior of this compound (Norambuena et al., 2004).

Crystal Structure Analysis

The crystal structure of derivatives of this compound has been examined to understand their molecular configurations and interactions. Payne et al. (2010) conducted a detailed analysis of the crystal structure of N,N'-diethyl-4-nitrobenzene-1,3-diamine, providing insights into the planarity and hydrogen bonding of these molecules (Payne et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . It has hazard statements H302-H315-H317-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P280-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Propriétés

IUPAC Name |

4-methyl-5-nitrobenzene-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZQQOZFOSOFLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B2428976.png)

![N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2428980.png)